(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
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Description
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Mechanism of Action
- Z-TYR-OET primarily targets the oxytocin receptor (OTR). OTRs are expressed in both peripheral tissues (such as myometrial cells in the uterus and myoepithelial cells in the mammary gland) and the central nervous system (CNS) .
- OTRs are coupled to G proteins, leading to downstream effects. For example, muscle contraction occurs due to an increase in intracellular calcium triggered by inositol trisphosphate production via phospholipase C activation .
- Z-TYR-OET affects somatosensory and pain processing. Distinct types of oxytocin neurons (e.g., magno- and parvocellular) efficiently control acute inflammatory pain perception .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that tyrosine derivatives, such as this compound, can play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity. The nature of these interactions is likely dependent on the specific structure and properties of the compound .
Cellular Effects
Given its structural similarity to tyrosine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Research would need to be conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies would need to be conducted to identify any transporters or binding proteins it interacts with, and to determine any effects on its localization or accumulation .
Subcellular Localization
Research would need to be conducted to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles, and to understand any effects on its activity or function .
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMHRCLLPAOCC-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473893 |
Source
|
Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16679-94-0 |
Source
|
Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.